3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-fluoro-6-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c1-6(2)5-13-8-4-3-7(10)9(11)12-8/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNMLKYTNSDXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Bromination and Fluorination of Alkoxy-Substituted Pyridines
A common approach involves introducing bromine and fluorine onto a pre-functionalized alkoxypyridine scaffold.
Method 1: Bromination Followed by Fluorination
Starting Material : 2-Fluoro-6-(2-methylpropoxy)pyridine
Step 1: Bromination
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Reagents : Sodium bromide (NaBr), sodium bromate (NaBrO₃), sulfuric acid (H₂SO₄).
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Conditions : Reaction in acetonitrile at 0–25°C for 3 hours.
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Outcome : 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine is obtained via electrophilic aromatic substitution.
Step 2: Fluorination (Balz-Schiemann Reaction)
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Reagents : Sodium nitrite (NaNO₂), anhydrous hydrogen fluoride (HF).
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Conditions : Reaction at −78°C to 70°C in a tetrafluoroethylene reactor.
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Outcome : Fluorine is introduced regioselectively at the 2-position.
Advantages : High regiocontrol; scalable for industrial production.
Alkoxylation of Halogenated Pyridine Intermediates
Alternative routes prioritize introducing the 2-methylpropoxy group early.
Method 2: Nucleophilic Alkoxylation of 3-Bromo-2-fluoropyridine
Starting Material : 3-Bromo-2-fluoropyridine
Step 1: Alkoxylation
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Reagents : 2-Methylpropanol (isobutanol), sodium hydride (NaH).
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Conditions : Reaction in dimethylformamide (DMF) at 80–110°C for 6–12 hours.
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Outcome : Nucleophilic substitution at the 6-position yields the target compound.
Challenges : Competing O- vs. N-alkylation requires careful temperature control.
Multi-Step Synthesis via Hofmann Degradation
A longer route leverages Hofmann degradation to construct the pyridine core.
Method 3: Hofmann Degradation Followed by Halogenation
Starting Material : 6-Methyl-3-pyridinecarboxamide
Step 1: Hofmann Degradation
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Reagents : Sodium hypobromite (NaOBr), sodium hydroxide (NaOH).
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Conditions : Reaction at 60–80°C for 4 hours.
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Outcome : 6-Methyl-3-aminopyridine is generated.
Step 2: Bromination and Fluorination
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Reagents : Hydrobromic acid (HBr), sodium nitrite (NaNO₂), copper bromide (CuBr).
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Conditions : Diazotization at −10–20°C, followed by fluorination with HF.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity | Scalability |
|---|---|---|---|---|
| 1 | Bromination → Fluorination | 76–85% | Moderate | High |
| 2 | Alkoxylation of pre-halogenated | 70–78% | Low | Moderate |
| 3 | Hofmann degradation → Halogenation | 72% | High | Low |
Critical Considerations
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Regioselectivity : Bromination at the 3-position is favored due to the directing effects of the alkoxy and fluorine groups.
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Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in nucleophilic substitutions.
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Catalysts : Copper salts (e.g., CuBr) improve yields in fluorination steps by stabilizing reactive intermediates.
Emerging Approaches
Recent advances in transition-metal catalysis (e.g., Pd-mediated cross-coupling) offer potential for modular synthesis but remain underexplored for this compound [3,7].
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2-fluoro-6-(2-methylpropoxy)pyridine, while oxidation with hydrogen peroxide would produce this compound N-oxide.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis:
3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine is primarily utilized as a precursor in the synthesis of various organic compounds. Its halogen substituents enhance its reactivity, facilitating nucleophilic substitution reactions that are essential for constructing more complex molecular architectures. This property is particularly advantageous in medicinal chemistry, where the design of novel therapeutic agents often requires the assembly of intricate molecular frameworks.
Pharmaceutical Development:
The compound's ability to interact with biological targets makes it a candidate for drug development. It can be modified to create derivatives that exhibit specific pharmacological activities, such as enzyme inhibition or receptor modulation. For instance, studies have shown that halogenated pyridines can influence binding affinities and selectivity towards various biological receptors .
Biological Research
Enzyme Inhibition Studies:
Due to its structural characteristics, this compound can be employed in biological research to investigate enzyme inhibition mechanisms. The presence of bromine and fluorine atoms can enhance the compound's binding affinity to enzyme active sites, allowing researchers to study its effects on metabolic pathways and potential therapeutic applications against diseases .
Receptor Binding Studies:
The compound may also serve as a ligand in receptor binding studies, helping to elucidate the interactions between small molecules and biological macromolecules. This application is crucial for understanding the pharmacodynamics of new drugs and optimizing their efficacy and safety profiles .
Industrial Applications
Specialty Chemicals Production:
In industrial chemistry, this compound is used to synthesize specialty chemicals with tailored properties. Its unique functional groups allow for the development of materials with specific characteristics, such as enhanced solubility or improved stability under various conditions. These materials are valuable in sectors such as coatings, adhesives, and advanced materials science.
Agrochemicals Development:
The compound's applications extend to agrochemicals, where it can be utilized in the formulation of pesticides or herbicides. Its ability to modify biological activity makes it suitable for creating compounds that can effectively target agricultural pests while minimizing environmental impact .
Case Study 1: Enzyme Inhibition Analysis
A study demonstrated that derivatives of halogenated pyridines could effectively inhibit specific kinases involved in cancer progression. The introduction of this compound into synthetic pathways resulted in compounds with enhanced inhibitory activity against targeted kinases compared to non-halogenated analogs.
Case Study 2: Agrochemical Development
Research into agrochemical formulations showed that incorporating this compound into pesticide mixtures significantly improved efficacy against resistant pest strains while reducing phytotoxicity on crops.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (bromine and fluorine) and the 2-methylpropoxy group contribute to the compound’s binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key structural features, molecular weights, and properties of 3-bromo-2-fluoro-6-(2-methylpropoxy)pyridine with analogous pyridine derivatives:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ ) reduce electron density on the pyridine ring, altering reactivity in Suzuki couplings or nucleophilic substitutions.
- Steric Effects : Bulky substituents (e.g., pyrrolidinyl ) may hinder reactions at the pyridine core, whereas smaller groups like F or CH₃ allow easier functionalization.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-bromo-2-fluoro-6-(2-methylpropoxy)pyridine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a pyridine core functionalized with a leaving group (e.g., bromine or iodine) at the 3-position. Use 2-methylpropoxy as a nucleophile in a SNAr (nucleophilic aromatic substitution) reaction under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Step 2 : Introduce fluorine via Balz-Schiemann reaction or halogen exchange using CuF₂/KF .
- Optimization : Monitor regioselectivity using 19F NMR to confirm fluorine placement and HPLC to assess purity (>95% required for reproducibility) .
Q. How can the structure and purity of this compound be validated?
- Analytical Techniques :
- 1H/13C/19F NMR : Confirm substitution patterns (e.g., 19F NMR δ ~ -110 ppm for ortho-fluorine) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₁₀BrFNO₂, expected [M+H]+ = 274.99).
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient to detect impurities (e.g., residual solvents or unreacted intermediates) .
Q. What safety precautions are critical when handling this compound?
- Safety Protocols :
- Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory and dermal toxicity .
- Store at 2–8°C in amber vials to prevent photodegradation of the bromo-fluoro moiety .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the 2-methylpropoxy group be addressed?
- Strategies :
- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the pyridine ring at the 6-position, followed by quenching with 2-methylpropyl bromide .
- Protecting Groups : Temporarily block competing reactive sites (e.g., 3-bromo) with trimethylsilyl groups to direct substitution .
Q. Why might cross-coupling reactions involving this compound yield inconsistent results, and how can this be resolved?
- Troubleshooting :
- Catalyst Screening : Test Pd(dba)₂/XPhos for Suzuki-Miyaura coupling, as bulky ligands mitigate steric hindrance from the 2-methylpropoxy group .
- Solvent Effects : Use toluene/DMF mixtures to improve solubility of the pyridine derivative .
- Contradictions : Discrepancies in reported yields (e.g., 40–75%) may arise from trace moisture; ensure anhydrous conditions via molecular sieves .
Q. How do electronic effects from fluorine and bromine influence downstream reactivity?
- Mechanistic Insights :
- Fluorine : Strong electron-withdrawing effect activates the pyridine ring for nucleophilic attack at the 2-position .
- Bromine : Acts as a leaving group in cross-coupling reactions (e.g., Negishi coupling with Zn reagents) .
- Contrast : Fluorine’s ortho-directing nature vs. bromine’s para-directing tendency can lead to competing reaction pathways .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for this compound?
- Validation Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
